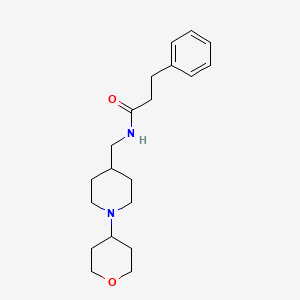

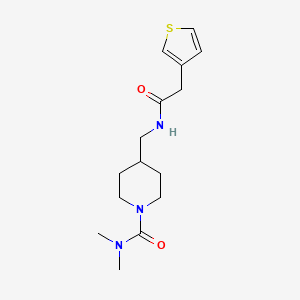

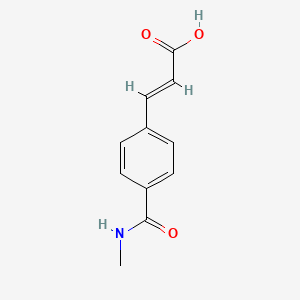

![molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9](/img/structure/B2967546.png)

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” is a small molecule . It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide and its derivatives can be achieved by the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All the target compounds can be successfully synthesized from good to excellent yield .Molecular Structure Analysis

The molecular structure of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” can be represented by the InChI code: 1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” include a molecular weight of 192.26 , and a melting point of 128-130°C . It is a powder at room temperature .科学的研究の応用

Synthesis and Characterization N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide, a type of Schiff base compound, has been synthesized and characterized alongside other related compounds. These compounds have been studied for their potential bioactive properties, including antibacterial, antifungal, antioxidant, and cytotoxic activities. For instance, Sirajuddin et al. (2013) synthesized three Schiff base compounds including N'-substituted benzohydrazide derivatives, which exhibited significant to good antimicrobial activity against several bacterial and fungal strains, in addition to showing cytotoxic activity and interaction with salmon sperm DNA indicating a binding propensity through an intercalation mode of interaction (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Nucleophilic Substitutions and Radical Reactions The versatility of tert-butyl phenylazocarboxylates, closely related to the structure of this compound, in synthetic organic chemistry has been explored. Jasch et al. (2012) detailed how these compounds undergo nucleophilic substitutions and radical reactions, serving as building blocks for various synthetic transformations (Jasch, Höfling, & Heinrich, 2012).

Urease Inhibition Ahmad et al. (2022) synthesized new N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives and evaluated them as potent urease inhibitors. These compounds demonstrated good inhibitory activities, with some derivatives found to be more active than the standard, highlighting their potential in addressing urease-related disorders (Ahmad et al., 2022).

Antioxidant Activity A theoretical study by Ardjani and Mekelleche (2017) on the antioxidant behavior of similar Schiff base compounds and their tautomers indicated that these compounds exhibit significant antioxidant power, which could be beneficial in designing new antioxidant agents (Ardjani & Mekelleche, 2017).

Safety and Hazards

The safety information available indicates that “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” and its derivatives could involve further exploration of their biological activities and potential applications in various fields of chemistry . This could include more in-depth studies on their synthesis, structure-activity relationships, and interactions with various enzymes .

作用機序

Target of Action

Similar compounds have been shown to target enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs .

Mode of Action

It is likely that the compound interacts with its target enzyme to inhibit its function, thereby disrupting the fatty acid biosynthesis pathway .

Biochemical Pathways

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide potentially affects the fatty acid biosynthesis pathway by inhibiting the function of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This could lead to downstream effects such as disruption of lipid metabolism and cell membrane synthesis.

Result of Action

Inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz enzyme could potentially disrupt fatty acid biosynthesis, affecting lipid metabolism and cell membrane synthesis .

特性

IUPAC Name |

N-[(E)-benzylideneamino]-N-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOGISNIWDWMKX-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

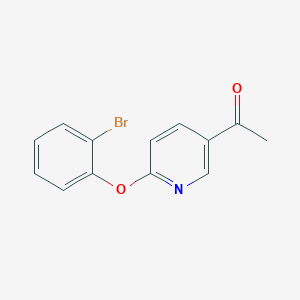

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)

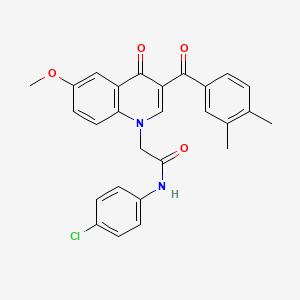

![N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2967466.png)

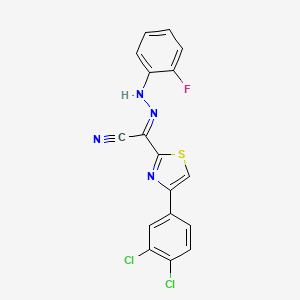

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)